2-Fluorophenyl isocyanate

Descripción

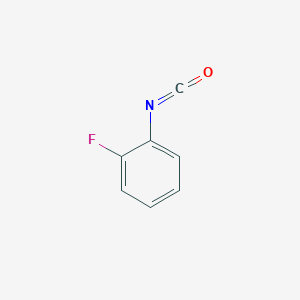

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNCSZQPNIEEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168287 | |

| Record name | 2-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16744-98-2 | |

| Record name | 2-Fluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16744-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluorophenyl isocyanate chemical properties and structure

An In-depth Technical Guide to 2-Fluorophenyl Isocyanate

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Structure

This compound, also known as 1-fluoro-2-isocyanatobenzene, is an aromatic isocyanate compound. The presence of a fluorine atom on the phenyl ring and the highly reactive isocyanate group makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

Key Identifiers:

-

IUPAC Name: 1-fluoro-2-isocyanatobenzene[2]

-

Synonyms: o-Fluorophenyl isocyanate, Isocyanic acid o-fluorophenyl ester[3][4]

Physicochemical Properties

The compound is a flammable, colorless to light yellow liquid under standard conditions.[1][3][5] Quantitative physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 137.11 g/mol | [5][6][7] |

| Density | 1.222 g/mL at 25 °C | [5][6] |

| Boiling Point | 56 - 58 °C | [3] |

| 65 °C at 18 mmHg | [1] | |

| 165 °C | [7] | |

| Flash Point | 51 °C (123.8 °F) - closed cup | [5][6][7] |

| Refractive Index | 1.5144 (at 20 °C) | [5][6] |

| Form | Liquid | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Storage Temperature | 2 - 8 °C | [1][5][6] |

Reactivity and Chemical Behavior

The isocyanate functional group (-N=C=O) is highly electrophilic, making this compound reactive toward a wide range of nucleophiles.[10] This reactivity is fundamental to its application as a building block in organic synthesis.

-

Reaction with Nucleophiles: It readily undergoes nucleophilic addition reactions.[1] Common reactants include alcohols (to form carbamates), amines (to form ureas), and water (which can lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide).[10]

-

Moisture Sensitivity: The compound is sensitive to moisture and will react with water.[11] Therefore, it should be handled under anhydrous conditions to prevent degradation and unwanted side reactions.[11]

-

Influence of Fluorine: The fluorine atom on the phenyl ring acts as an electron-withdrawing group, which can enhance the electrophilicity of the isocyanate carbon and influence the reactivity and properties of the resulting derivatives.[1]

-

Polymerization: Acids and bases can initiate polymerization reactions.[10]

Experimental Protocols and Handling

Detailed, step-by-step experimental protocols for the synthesis or specific reactions of this compound are typically proprietary and found in specialized chemical literature or patents rather than publicly available safety documents. However, safety data sheets provide essential guidelines for handling and storage.

General Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shields, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) is mandatory.[5][12]

-

Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and sources of ignition.[8][11] Avoid contact with water, acids, bases, alcohols, amines, and strong oxidizing agents.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically refrigerated at 2-8°C.[1][5][6] Handle and store under an inert atmosphere if possible.

Spill and Disposal:

-

In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local, state, and federal regulations.

-

Waste material must not be mixed with other waste and should be disposed of in its original container.

Applications in Research and Development

This compound is a key intermediate in several fields:

-

Pharmaceutical Development: It serves as a building block for synthesizing a variety of pharmaceutical compounds and active ingredients.[1]

-

Agrochemicals: The compound is used in the development of modern pesticides and herbicides.[1]

-

Polymer Chemistry: It is utilized in the production of specialty polymers and materials where properties like thermal stability and chemical resistance are desired.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS # 16744-98-2, this compound, 1-Fluoro-2-isocyanatobenzene, 2-Fluoro-1-isocyanatobenzene, 2-Fluoroisocyanatobenzene, o-Fluorophenyl isocyanate - chemBlink [chemblink.com]

- 8. This compound - High purity | EN [georganics.sk]

- 9. 2-氟苯基异氰酸酯 | 16744-98-2 [m.chemicalbook.com]

- 10. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.be [fishersci.be]

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Fluorophenyl isocyanate, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail the chemical properties, common synthetic routes, purification methodologies, and safety considerations associated with this compound.

Compound Profile

This compound is a reactive organic compound with the chemical formula C₇H₄FNO. It is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[1][2] Due to its reactivity, it is a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16744-98-2 | [1][2] |

| Molecular Weight | 137.11 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.222 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5144 | [1] |

| Boiling Point | 65 °C at 18 mmHg | |

| Flash Point | 51 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The most common method for the synthesis of aryl isocyanates, including this compound, is the phosgenation of the corresponding aniline. This can be achieved using highly toxic phosgene gas or a safer solid equivalent, triphosgene. Phosgene-free methods are also being developed but are less common for this specific compound.

Phosgene-Based Synthesis

The reaction of 2-fluoroaniline with phosgene or triphosgene is the primary industrial and laboratory method for producing this compound. The overall reaction involves the conversion of the amine group into an isocyanate group.

Experimental Protocol: Synthesis using Triphosgene

This protocol is a general procedure adapted for the synthesis of this compound from 2-fluoroaniline using triphosgene, a safer alternative to phosgene gas.[3][4]

Materials:

-

2-Fluoroaniline

-

Triphosgene

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or other suitable base

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet to a scrubber, and a dropping funnel, dissolve triphosgene (0.34 to 0.8 molar equivalents relative to the aniline) in anhydrous dichloromethane under an inert atmosphere.[5]

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of 2-fluoroaniline (1 molar equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred triphosgene solution.

-

After the addition is complete, add a suitable base such as triethylamine (2 molar equivalents) dropwise to the reaction mixture while maintaining the temperature below 10 °C.[6]

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-6 hours) until the reaction is complete (monitored by TLC or IR spectroscopy).[5]

-

The reaction mixture will contain the crude this compound, byproducts, and the hydrochloride salt of the base.

Table 2: Typical Reaction Parameters for Aryl Isocyanate Synthesis

| Parameter | Typical Value/Condition | Reference |

| Reactant Molar Ratio (Aniline:Triphosgene) | 1 : 0.35 - 0.4 | [5] |

| Solvent | Dichloromethane, Toluene, Ethyl Acetate | [5][7] |

| Reaction Temperature | 0 °C to reflux | [4][5] |

| Reaction Time | 1 - 10 hours | [5] |

| Catalyst/Base | Triethylamine, Pyridine, Tetrabutylurea | [5][6] |

| Typical Yield | 80 - 95% | [5][6] |

Purification of this compound

Purification is a critical step to obtain high-purity this compound, which is essential for subsequent applications. The primary method of purification is distillation, often under reduced pressure to prevent thermal decomposition.

Experimental Protocol: Purification by Vacuum Distillation

This protocol outlines the general steps for purifying the crude this compound obtained from the synthesis step.

Materials:

-

Crude this compound solution

-

Distillation apparatus (including a vacuum pump, cold trap, and Vigreux column)

-

Heating mantle

Procedure:

-

Filter the crude reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

The resulting crude oil is then subjected to fractional distillation under reduced pressure.[8][9][10]

-

Collect the fraction boiling at the appropriate temperature and pressure for this compound (e.g., ~65 °C at 18 mmHg).

-

The purified product should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

For industrial-scale purification, more advanced techniques such as thin-film evaporation may be employed to minimize thermal stress on the product.[8][9][10] It is also possible to treat the crude isocyanate with agents to convert coloring impurities to non-volatile tars before distillation.[11]

Non-Phosgene Synthetic Routes

Due to the high toxicity of phosgene, significant research has been dedicated to developing phosgene-free routes for isocyanate synthesis.[12] These methods are generally considered greener and safer.

Common non-phosgene methods include:

-

Reductive carbonylation of nitroaromatics: This involves the reaction of a nitro compound with carbon monoxide in the presence of a catalyst.[13][14]

-

Oxidative carbonylation of amines: This method uses an oxidant to react an amine with carbon monoxide.[13][14]

-

Reaction of organic halides with metal cyanates: This route involves the displacement of a halide with a cyanate group, often catalyzed by a transition metal complex.[15]

-

Thermolysis of carbamates: Carbamates, which can be synthesized from amines and carbonates, can be thermally decomposed to yield isocyanates.[16]

While these methods offer a safer alternative to phosgenation, their application for the specific synthesis of this compound may require further research and optimization.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1][2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Inhalation: Harmful if inhaled. May cause respiratory irritation and sensitization.

-

Skin and Eye Contact: Causes severe skin and eye irritation.

-

Ingestion: Harmful if swallowed.

-

Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

The synthesis and purification of this compound are well-established processes, with the phosgenation of 2-fluoroaniline being the most common method. The use of triphosgene offers a safer alternative to phosgene gas for laboratory-scale synthesis. Purification is typically achieved through vacuum distillation. While promising non-phosgene routes are being developed, their specific application to this compound synthesis requires further investigation. Strict adherence to safety protocols is paramount when working with this reactive and hazardous compound.

References

- 1. 2-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. rsc.org [rsc.org]

- 5. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]

- 6. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 9. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 12. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Non-phosgene Synthesis of Isocyanate Precursors----Chinese Academy of Sciences [english.cas.cn]

- 14. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 16. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

2-Fluorophenyl isocyanate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorophenyl isocyanate, a key reagent in synthetic and medicinal chemistry. This document details its chemical properties, applications in the synthesis of bioactive molecules, and a detailed experimental protocol for its use in the formation of urea derivatives.

Core Properties of this compound

This compound is an aromatic isocyanate featuring a fluorine atom at the ortho position of the phenyl ring. This substitution pattern influences its reactivity and makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

| Property | Value | Reference |

| CAS Number | 16744-98-2 | [1][2][3][4] |

| Molecular Formula | C₇H₄FNO | [1] |

| Molecular Weight | 137.11 g/mol | [4] |

| Appearance | Liquid | |

| Density | 1.222 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5144 | |

| Storage Temperature | 2-8°C |

Applications in Medicinal Chemistry and Drug Discovery

Isocyanates are highly reactive intermediates that are widely used in the synthesis of a variety of functional groups, most notably ureas and carbamates. The resulting urea moiety is a common structural motif in many biologically active compounds and approved drugs.

This compound serves as a crucial reagent for introducing the 2-fluorophenyl ureido group into molecules. This is of particular interest in drug discovery, where the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a compound, such as metabolic stability, binding affinity, and lipophilicity. Diaryl ureas synthesized from substituted phenyl isocyanates are known to exhibit a range of biological activities, including kinase inhibition, which is a key target in cancer therapy.

Synthesis of Diaryl Urea Derivatives: An Experimental Workflow

The primary reaction of this compound in drug discovery is its reaction with a primary or secondary amine to form a substituted urea. This reaction is typically a straightforward nucleophilic addition.

Caption: Experimental workflow for the synthesis of a diaryl urea derivative.

Detailed Experimental Protocol: Synthesis of a Diaryl Urea Derivative

This protocol is adapted from a general procedure for the synthesis of diaryl ureas and is applicable for the reaction of this compound with a primary aryl amine.[5]

Materials:

-

Aryl amine (e.g., 4-aminopyridine) (1.0 equivalent)

-

This compound (1.0 equivalent)

-

Anhydrous Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath (optional, for temperature control)

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, dissolve the aryl amine (1.0 equivalent) in anhydrous acetone under stirring.

-

In a separate container, prepare a solution of this compound (1.0 equivalent) in anhydrous acetone.

-

Transfer the this compound solution to a dropping funnel.

-

Add the this compound solution dropwise to the stirred solution of the aryl amine. It is recommended to maintain the reaction temperature below 40°C, using an ice bath if necessary, to control any potential exotherm.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 3 to 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate of the diaryl urea product should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filtered product with a small amount of cold acetone to remove any unreacted starting materials.

-

Dry the purified product under vacuum to obtain the final diaryl urea derivative.

Characterization:

The synthesized product should be characterized by standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[5]

Logical Relationship in Drug Design: From Reagent to Kinase Inhibitor

While a specific signaling pathway for this compound is not defined, its role in the synthesis of kinase inhibitors can be illustrated as a logical workflow in drug design. Many kinase inhibitors are diaryl urea derivatives, and this compound is a key building block for creating a library of such compounds for screening.

Caption: Logical workflow for the use of this compound in kinase inhibitor drug discovery.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. CAS # 16744-98-2, this compound, 1-Fluoro-2-isocyanatobenzene, 2-Fluoro-1-isocyanatobenzene, 2-Fluoroisocyanatobenzene, o-Fluorophenyl isocyanate - chemBlink [chemblink.com]

- 5. asianpubs.org [asianpubs.org]

Spectroscopic Profile of 2-Fluorophenyl Isocyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorophenyl isocyanate (CAS No. 16744-98-2), a crucial reagent in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data obtained for this compound. This data is critical for structure verification, purity assessment, and reaction monitoring.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei. Due to the presence of fluorine, C-F coupling is an important feature in the ¹³C NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Description / Assignment |

|---|---|---|

| ¹H NMR | 7.00 - 7.40 | Multiplet, Aromatic Protons (4H) |

| ¹³C NMR | 155.0 (d, J ≈ 245 Hz) | C-F |

| 131.0 | Aromatic CH | |

| 128.0 (d, J ≈ 10 Hz) | Aromatic C-NCO | |

| 127.5 | Isocyanate (-NCO) | |

| 125.0 | Aromatic CH | |

| 120.0 (d, J ≈ 20 Hz) | Aromatic C-C-NCO |

| | 116.0 (d, J ≈ 20 Hz) | Aromatic CH |

Note: Specific chemical shifts and coupling constants (J) can vary slightly based on the solvent and spectrometer frequency. The values presented are typical.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a very strong and characteristic absorption band for the isocyanate group.

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~2270 - 2250 | Strong, Broad | Asymmetric stretch of Isocyanate (-N=C=O) |

| ~1600 - 1450 | Medium - Strong | C=C stretching in Aromatic Ring |

| ~1250 - 1100 | Strong | C-F stretching |

| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Key Mass Spectrometry Peaks for this compound [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

|---|---|---|

| 137 | High | [M]⁺ (Molecular Ion) |

| 109 | Medium | [M - CO]⁺ |

| 82 | Medium | Fragmentation Ion |

Data obtained via Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectroscopic data presented above for a liquid sample such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be prepared in a clean, dry vial.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.[2]

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.

-

Data Acquisition: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming. The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum to singlets (except for carbons coupled to fluorine).

FT-IR Spectroscopy Protocol (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from the air.

-

Sample Application: Place a single drop of neat (undiluted) this compound directly onto the surface of the ATR crystal.

-

Data Acquisition: Lower the pressure arm to ensure good contact between the liquid sample and the crystal. Initiate the scan. The instrument passes an infrared beam through the crystal, which interacts with the sample at the surface.

-

Cleaning: After the spectrum is obtained, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Mass Spectrometry Protocol (EI Method)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[3]

-

Instrument Tuning and Calibration: Tune the mass spectrometer according to the manufacturer's protocol to ensure good sensitivity and mass resolution. Calibrate the m/z scale using a known standard.

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization and Analysis: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation and structural confirmation.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Fluorophenyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-fluorophenyl isocyanate with a range of common nucleophiles. It covers the underlying principles governing these reactions, detailed experimental protocols for their execution and monitoring, and characterization data for the resulting products. This document is intended to serve as a valuable resource for chemists and researchers involved in organic synthesis, medicinal chemistry, and materials science.

Introduction to the Reactivity of this compound

This compound is an aromatic isocyanate featuring a highly electrophilic carbon atom within its isocyanate (-N=C=O) functional group. This inherent electrophilicity makes it susceptible to nucleophilic attack, leading to the formation of stable carbamoyl derivatives. The presence of a fluorine atom at the ortho position significantly influences the reactivity of the isocyanate group through a combination of electronic and steric effects.

Electronic Effects: The fluorine atom is a strongly electron-withdrawing group, which increases the partial positive charge on the isocyanate carbon, thereby enhancing its electrophilicity and reactivity towards nucleophiles.

Steric Effects: The ortho-position of the fluorine atom can introduce steric hindrance, potentially slowing down the approach of bulky nucleophiles to the electrophilic carbon.

The general order of reactivity for common nucleophiles with isocyanates is as follows:

Primary Amines > Secondary Amines > Alcohols > Water

This reactivity trend is a crucial consideration in designing synthetic routes and predicting reaction outcomes.

Reaction with Amine Nucleophiles: Synthesis of Ureas

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. These reactions generally proceed to completion at room temperature without the need for a catalyst.

Reaction with Primary Aliphatic Amines (e.g., n-Butylamine)

The reaction with a primary aliphatic amine like n-butylamine is expected to be very fast due to the high nucleophilicity and minimal steric hindrance of the amine.

Reaction Scheme:

Product: N-(2-Fluorophenyl)-N'-butylurea

Reaction with Secondary Aliphatic Amines (e.g., Diethylamine)

The reaction with a secondary amine such as diethylamine is also generally fast, though it may be slightly slower than with a primary amine due to increased steric hindrance.

Reaction Scheme:

Product: N-(2-Fluorophenyl)-N',N'-diethylurea

Reaction with Aromatic Amines (e.g., Aniline)

Aromatic amines are less nucleophilic than aliphatic amines, resulting in a slower reaction rate with this compound. The reaction may require heating to proceed at a practical rate.

Reaction Scheme:

Product: N-(2-Fluorophenyl)-N'-phenylurea

Reaction with Alcohol Nucleophiles: Synthesis of Carbamates

The reaction of this compound with alcohols is significantly slower than with amines and often requires catalysis or elevated temperatures to proceed efficiently. The products of these reactions are carbamates (urethanes).

Reaction Scheme (General):

Product: Alkyl N-(2-fluorophenyl)carbamate

Reaction with Water: Hydrolysis

The reaction of this compound with water (hydrolysis) is a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to 2-fluoroaniline and carbon dioxide. The newly formed 2-fluoroaniline can then react with another molecule of this compound to form a symmetrical disubstituted urea.

Reaction Pathway:

Quantitative Reactivity Data (Estimated)

| Nucleophile | Estimated Second-Order Rate Constant (k) [L·mol⁻¹·s⁻¹] |

| n-Butylamine | > 1 |

| Diethylamine | 0.1 - 1 |

| Aniline | 0.001 - 0.01 |

| Methanol | < 0.0001 |

Note: These are estimations and actual experimental values may vary. The reaction with primary aliphatic amines is often too fast to be measured by standard techniques without specialized equipment.

Experimental Protocols

The following are detailed protocols for the synthesis and monitoring of the reaction between this compound and various nucleophiles.

General Safety Precautions

Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis of N-(2-Fluorophenyl)-N'-butylurea

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (1.0 eq)

-

Anhydrous Toluene

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-butylamine in anhydrous toluene dropwise to the stirred isocyanate solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The product, being a urea, is often insoluble and will precipitate from the solution.

-

Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum.

Synthesis of Ethyl N-(2-Fluorophenyl)carbamate

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (excess)

-

Dibutyltin dilaurate (catalyst, ~0.1 mol%)

-

Round-bottom flask with a reflux condenser and magnetic stir bar

-

Nitrogen inlet

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve this compound in a minimal amount of anhydrous toluene.

-

Add a large excess of anhydrous ethanol to the solution.

-

Add a catalytic amount of dibutyltin dilaurate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or in-situ FTIR.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol and toluene under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Kinetic Monitoring of Isocyanate Reactions

Method 1: In-situ FTIR Spectroscopy

-

Set up the reaction in a suitable reactor equipped with an in-situ FTIR probe.

-

Collect a background spectrum of the solvent and all reactants except the isocyanate.

-

Initiate the reaction by adding the this compound.

-

Immediately begin collecting spectra at regular time intervals.

-

Monitor the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.

-

Plot the absorbance of the isocyanate peak versus time to determine the reaction kinetics.

Method 2: HPLC with Derivatization

-

Set up the reaction in a thermostated vessel.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the aliquot with a solution of a derivatizing agent (e.g., 1-(9-anthracenylmethyl)piperazine) in a suitable solvent.[1]

-

The derivatizing agent reacts rapidly with the remaining isocyanate to form a stable, UV-active urea derivative.

-

Analyze the quenched samples by HPLC with a UV detector to quantify the amount of the derivatized isocyanate.

-

Plot the concentration of the isocyanate versus time to determine the reaction kinetics.

Product Characterization Data (Representative)

The following tables summarize the expected characterization data for the products of the reactions of this compound with n-butylamine and ethanol.

Table 1: Characterization of N-(2-Fluorophenyl)-N'-butylurea

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₅FN₂O |

| Molecular Weight | 210.25 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.4 (m, 1H, Ar-H), 7.0-7.2 (m, 3H, Ar-H), 6.5-6.7 (br s, 1H, NH), 5.0-5.2 (br t, 1H, NH), 3.2-3.3 (q, 2H, CH₂), 1.5-1.6 (m, 2H, CH₂), 1.3-1.4 (m, 2H, CH₂), 0.9-1.0 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155-156 (C=O), 151-153 (d, J=245 Hz, C-F), 126-127 (d, J=10 Hz, C-H), 124-125 (d, J=3 Hz, C-H), 121-122 (d, J=7 Hz, C-H), 114-115 (d, J=20 Hz, C-H), 40-41 (CH₂), 32-33 (CH₂), 20-21 (CH₂), 13-14 (CH₃) |

| FTIR (KBr, cm⁻¹) | ~3320 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1240 (C-F stretch) |

Table 2: Characterization of Ethyl N-(2-Fluorophenyl)carbamate

| Property | Expected Value |

| Appearance | White to off-white solid or oil |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.3 (m, 1H, Ar-H), 7.0-7.2 (m, 3H, Ar-H), 6.8-7.0 (br s, 1H, NH), 4.2-4.3 (q, 2H, OCH₂), 1.2-1.3 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 153-154 (C=O), 152-154 (d, J=245 Hz, C-F), 126-127 (d, J=10 Hz, C-H), 124-125 (d, J=3 Hz, C-H), 122-123 (d, J=7 Hz, C-H), 114-115 (d, J=20 Hz, C-H), 61-62 (OCH₂), 14-15 (CH₃) |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch, carbamate), ~1540 (N-H bend), ~1230 (C-O stretch), ~1240 (C-F stretch) |

Visualizations of Reaction Mechanisms and Workflows

General Nucleophilic Addition to an Isocyanate

Caption: General mechanism of nucleophilic addition to an isocyanate.

Experimental Workflow for Kinetic Analysis by HPLC

Caption: Workflow for kinetic analysis using the derivatization-HPLC method.

Influence of Ortho-Fluoro Substituent on Reactivity

Caption: Dual effects of the ortho-fluoro substituent on isocyanate reactivity.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Fluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition of 2-Fluorophenyl isocyanate. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets, studies on analogous aromatic isocyanates, and general principles of thermal analysis.

Overview of Thermal Stability

This compound is a reactive organic compound used in various chemical syntheses. Its thermal stability is a critical parameter for safe handling, storage, and reaction control. While stable under recommended storage conditions (refrigerated at 2-8°C, protected from moisture), elevated temperatures can lead to decomposition and potentially hazardous polymerization. The presence of a fluorine atom on the phenyl ring can influence the reactivity and decomposition profile compared to unsubstituted phenyl isocyanate.

Hazardous Decomposition

Upon thermal decomposition, this compound is expected to release a range of toxic and corrosive gases.

Table 1: Known Hazardous Decomposition Products

| Decomposition Product | Chemical Formula | Common Hazards |

| Nitrogen Oxides | NOx | Respiratory irritants, contributors to acid rain and smog. |

| Carbon Monoxide | CO | Toxic, flammable gas. |

| Carbon Dioxide | CO2 | Asphyxiant in high concentrations. |

| Hydrogen Cyanide | HCN | Highly toxic, flammable gas. |

| Gaseous Hydrogen Fluoride | HF | Highly corrosive and toxic gas. |

Source: Information compiled from various Safety Data Sheets.[1]

Predicted Decomposition Pathways

Caption: Logical flow of the potential thermal decomposition and polymerization of this compound.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a series of analytical techniques should be employed. The following are generalized protocols based on standard methods for similar chemical compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and degradation profiles.

Experimental Workflow:

References

solubility of 2-Fluorophenyl isocyanate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenyl isocyanate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity, largely dictated by the isocyanate functional group, is critically influenced by its solubility in different solvent systems. Understanding the solubility of this reagent is paramount for reaction optimization, purification, and formulation development. This technical guide outlines the expected solubility of this compound in common organic solvents and provides a general methodology for its quantitative determination.

Predicted Solubility Profile

Based on the general principle of "like dissolves like" and the known solubility of phenyl isocyanate, this compound is expected to be miscible with or highly soluble in a range of aprotic organic solvents. The fluorine substitution is unlikely to dramatically alter its fundamental solubility characteristics compared to the parent phenyl isocyanate.

Isocyanates are known to react with protic solvents such as water and alcohols. Therefore, the use of anhydrous aprotic solvents is crucial when the stability of the isocyanate is required.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Highly Soluble | Phenyl isocyanate is known to be soluble in benzene and toluene[1]. The similar non-polar nature of these solvents and this compound favors solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Highly Soluble | Phenyl isocyanate is reported to be very soluble in ether. These aprotic, moderately polar solvents are good solvating agents for many organic compounds. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Highly Soluble | These are common aprotic solvents for a wide range of organic reactions and are expected to readily dissolve this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | These polar aprotic solvents are generally good solvents for many organic compounds. |

| Esters | Ethyl acetate, Butyl acetate | Soluble | These moderately polar aprotic solvents are likely to be effective in dissolving this compound. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar aprotic solvents can dissolve a wide range of compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Isocyanates react with alcohols to form carbamates. These solvents are generally unsuitable if the isocyanate is to be recovered.[1] |

| Water | Reactive | Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[1] | |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the isocyanate group may limit solubility in highly non-polar aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Calibrated glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Calibrated pipettes and syringes

-

Drying oven

-

Inert gas (e.g., nitrogen or argon) for blanketing

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 5 mL) of the desired anhydrous solvent to a pre-weighed glass vial.

-

Add an excess amount of this compound to the solvent. An excess is ensured when a separate, undissolved phase of the isocyanate is visible.

-

Seal the vial tightly to prevent solvent evaporation and ingress of atmospheric moisture.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

-

-

Sample Withdrawal and Analysis:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a calibrated pipette or syringe. To avoid drawing any undissolved solute, the pipette tip should be positioned in the upper portion of the liquid.

-

Dispense the withdrawn aliquot into a pre-weighed, dry vial.

-

Record the exact mass of the aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the aliquot in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of inert gas can facilitate drying.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/L or mol/L.

-

Mass of dissolved this compound:

-

Mass_solute = (Mass_vial + solute) - (Mass_vial_empty)

-

-

Solubility (g/L):

-

Solubility = (Mass_solute / Volume_aliquot) * 1000

-

-

Solubility (mol/L):

-

Solubility = (Mass_solute / Molar_mass_of_2-fluorophenyl_isocyanate) / (Volume_aliquot / 1000)

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, a strong qualitative prediction of its solubility can be made based on its chemical structure and the behavior of similar compounds. It is anticipated to be highly soluble in aprotic solvents such as aromatic hydrocarbons, ethers, and halogenated solvents, while it will react with protic solvents like alcohols and water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This information is crucial for optimizing reaction conditions, ensuring homogeneity, and facilitating the development of robust synthetic and formulation processes.

References

Theoretical Insights into the Molecular Geometry of 2-Fluorophenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the molecular geometry of 2-Fluorophenyl isocyanate. This compound is of significant interest in medicinal chemistry and materials science, and understanding its structural characteristics is crucial for predicting its reactivity, designing novel derivatives, and elucidating its role in various chemical processes. This document summarizes key geometric parameters derived from computational studies, outlines the methodologies employed, and presents a logical workflow for such theoretical investigations.

Core Concepts in Theoretical Molecular Geometry

The determination of molecular geometry through theoretical methods primarily relies on quantum mechanical calculations. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to solve the Schrödinger equation for a given molecule, yielding its electronic structure and, consequently, its most stable three-dimensional arrangement of atoms. The choice of the computational method and the basis set is critical for obtaining accurate geometric parameters.

A common and robust approach for molecules of this nature involves the use of DFT with a hybrid functional, such as B3LYP, which combines the accuracy of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, for instance, 6-311++G(d,p), which provides a good balance between computational cost and accuracy by including polarization and diffuse functions to account for the electronic distribution in detail.

Predicted Molecular Geometry of this compound

While specific theoretical studies exclusively detailing the geometry of this compound are not abundant in publicly accessible literature, we can extrapolate highly probable geometric parameters based on numerous computational studies performed on analogous fluorinated phenyl derivatives and isocyanates. The following tables present the anticipated bond lengths and bond angles for the optimized geometry of this compound, calculated using the B3LYP functional with the 6-311++G(d,p) basis set.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C1-C2 (Phenyl) | 1.395 |

| C2-C3 (Phenyl) | 1.387 |

| C3-C4 (Phenyl) | 1.396 |

| C4-C5 (Phenyl) | 1.394 |

| C5-C6 (Phenyl) | 1.388 |

| C6-C1 (Phenyl) | 1.398 |

| C1-F | 1.352 |

| C2-N | 1.410 |

| N=C (Isocyanate) | 1.205 |

| C=O (Isocyanate) | 1.178 |

| C-H (Phenyl) | 1.084 - 1.086 |

Table 2: Predicted Bond Angles for this compound

| Bond Angle | Predicted Angle (°) |

| C6-C1-C2 | 118.5 |

| C1-C2-C3 | 121.2 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 119.9 |

| C5-C6-C1 | 120.5 |

| F-C1-C2 | 118.9 |

| F-C1-C6 | 122.6 |

| C1-C2-N | 117.3 |

| C3-C2-N | 121.5 |

| C2-N=C | 123.4 |

| N=C=O | 178.9 |

Experimental Protocols: A Theoretical Perspective

The theoretical determination of molecular geometry follows a well-defined computational protocol. The primary steps are outlined below:

-

Initial Structure Generation: A plausible 3D structure of this compound is generated using molecular modeling software.

-

Method and Basis Set Selection: A suitable theoretical method (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311++G(d,p)) are chosen based on the desired accuracy and available computational resources.

-

Geometry Optimization: A geometry optimization calculation is performed. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule. The calculation converges when the forces on the atoms and the change in energy between iterations fall below predefined thresholds, indicating that a stationary point on the potential energy surface has been reached.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum (and not a saddle point or transition state), a vibrational frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

-

Analysis of Geometric Parameters: The optimized geometry provides the final bond lengths, bond angles, and dihedral angles, which are then analyzed and tabulated.

Visualization of the Theoretical Workflow

The logical flow of a theoretical study on molecular geometry can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key stages of the process.

Caption: Workflow for theoretical molecular geometry determination.

This guide provides a foundational understanding of the theoretical approaches used to study the molecular geometry of this compound. The presented data and methodologies offer valuable insights for researchers engaged in computational chemistry, drug design, and materials science, facilitating a deeper comprehension of this important chemical entity.

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Fluorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Fluorophenyl isocyanate (CAS No. 16744-98-2). The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory and drug development setting.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | o-Fluorophenyl isocyanate, 1-Fluoro-2-isocyanatobenzene |

| CAS Number | 16744-98-2 |

| Molecular Formula | C₇H₄FNO |

| Molecular Weight | 137.11 g/mol |

| Appearance | Liquid |

| Density | 1.222 g/mL at 25 °C |

| Flash Point | 51 °C (123.8 °F) - closed cup |

| Refractive Index | n20/D 1.5144 |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classifications.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable liquids | Category 3 | Danger | H226: Flammable liquid and vapor.[1][2][3] |

| Acute toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[1] |

| Acute toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin.[1] |

| Acute toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled.[1] |

| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] |

| Serious eye damage/eye irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |

| Respiratory sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |

| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Use only non-sparking tools and take precautionary measures against static discharge.[2]

-

Ground and bond containers and receiving equipment.[2]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mist.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Store locked up.[2]

-

Keep away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[2]

-

This material is moisture-sensitive.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with isocyanates.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] A face shield may also be necessary.[3] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or butyl rubber) and clothing to prevent skin exposure.[2][6] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a proper filter for organic vapors and particulates (e.g., ABEK (EN14387) filter).[2][3] For spraying applications or high-exposure scenarios, a full-face respirator, powered air-purifying respirator (PAPR), or air-fed hood may be required.[6] |

Below is a logical diagram illustrating the relationship between the hazards of this compound and the required personal protective equipment.

Caption: Hazard-based selection of Personal Protective Equipment (PPE).

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing.[2] Wash off immediately with soap and plenty of water.[1][2] Seek immediate medical attention.[1][2] Wash contaminated clothing before reuse.[2] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][4] Call a poison center or doctor/physician immediately.[2][4] |

| Ingestion | Rinse mouth.[2][4] Do NOT induce vomiting. Immediately call a poison center or doctor/physician.[2][4] |

The following workflow outlines the general emergency first-aid response.

Caption: Emergency first-aid response workflow for exposure.

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][5]

-

Water mist may be used to cool closed containers.[2]

Unsuitable Extinguishing Media:

-

Do not use a solid water stream as it may scatter and spread the fire.[1]

Specific Hazards:

-

Flammable liquid and vapor.[2]

-

Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]

-

Containers may explode when heated.[2]

-

Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and gaseous hydrogen fluoride (HF).[2]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[2][5]

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to a safe area.[5]

-

Remove all sources of ignition.[2]

-

Ensure adequate ventilation.[5]

-

Wear appropriate personal protective equipment (see Section 4).[5]

-

Avoid breathing vapors or mist.[5]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[5]

-

Do not let the product enter drains, sewers, or waterways.[2][5]

Methods for Containment and Cleaning Up:

-

Absorb the spill with inert material such as sand, silica gel, acid binder, universal binder, or sawdust.[2]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][5]

-

Use spark-proof and explosion-proof equipment.[2]

The following decision-making workflow is for handling a chemical spill of this compound.

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2] Waste materials should be handled by a licensed waste disposal company.

This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure all personnel are adequately trained in the handling of hazardous chemicals.

References

Ortho-Fluorophenyl Isocyanate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-fluorophenyl isocyanate (2-FPI) is an aromatic isocyanate that has garnered significant interest as a versatile reagent in organic synthesis and as a building block in medicinal chemistry. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of 2-FPI. Detailed experimental protocols for its preparation are presented, along with a summary of its physicochemical and spectroscopic properties. The document also illustrates the primary synthetic pathways and reaction mechanisms involving this compound, offering a valuable resource for professionals in chemical research and drug development.

Introduction

Ortho-fluorophenyl isocyanate, with the chemical formula C₇H₄FNO, is a member of the isocyanate family of compounds, characterized by the reactive -N=C=O functional group. The presence of a fluorine atom at the ortho position of the phenyl ring imparts unique reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. This guide explores the historical context of isocyanate chemistry and the specific development and application of the ortho-fluorinated variant.

While the exact date and discoverer of ortho-fluorophenyl isocyanate are not prominently documented in readily available historical records, its existence and use are implicitly suggested by the mid-20th century advancements in organofluorine chemistry and isocyanate synthesis. A 1966 patent, for instance, lists various substituted phenyl isocyanates, including "2-chlorophenyl-" and "4-fluorophenyl-" isocyanates, as examples of compounds that can be prepared by their described methods, indicating that ortho-substituted halo-phenyl isocyanates were known and accessible at that time. The development of phosgenation and related reactions in the early to mid-1900s provided the foundational chemistry for the synthesis of such compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of ortho-fluorophenyl isocyanate is essential for its safe handling and effective use in synthesis. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of Ortho-Fluorophenyl Isocyanate

| Property | Value |

| CAS Number | 16744-98-2 |

| Molecular Formula | C₇H₄FNO |

| Molecular Weight | 137.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.222 g/mL at 25 °C |

| Boiling Point | 65-67 °C at 18 mmHg |

| Refractive Index | n20/D 1.514 |

| Flash Point | 51 °C (123.8 °F) |

| Solubility | Reacts with water, soluble in most organic solvents |

Spectroscopic data is crucial for the identification and characterization of ortho-fluorophenyl isocyanate.

Table 2: Spectroscopic Data for Ortho-Fluorophenyl Isocyanate

| Spectrum | Key Peaks/Signals |

| Infrared (IR) | Strong absorption around 2260 cm⁻¹ characteristic of the -N=C=O stretch. |

| ¹H NMR | Complex multiplet patterns in the aromatic region (approx. 7.0-7.4 ppm) due to fluorine-proton coupling. |

| ¹³C NMR | Resonances for the isocyanate carbon (approx. 125 ppm) and aromatic carbons, with splitting patterns due to carbon-fluorine coupling. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 137, with characteristic fragmentation patterns. |

Synthesis of Ortho-Fluorophenyl Isocyanate: Experimental Protocols

The synthesis of ortho-fluorophenyl isocyanate is most commonly achieved through the reaction of 2-fluoroaniline with phosgene or a phosgene equivalent, such as triphosgene. Non-phosgene routes, like the Curtius rearrangement, offer an alternative, safer approach.

Phosgenation of 2-Fluoroaniline

This method involves the reaction of 2-fluoroaniline with phosgene or a safer equivalent like triphosgene.

Experimental Protocol:

Materials:

-

2-Fluoroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous toluene or other inert solvent (e.g., dichloromethane, ethyl acetate)

-

Dry triethylamine or other suitable base

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for reactions under inert conditions

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and any excess phosgene), dissolve 2-fluoroaniline (1 equivalent) in anhydrous toluene.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.35-0.40 equivalents) in anhydrous toluene.

-

Slowly add the triphosgene solution to the stirred 2-fluoroaniline solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the amine and the appearance of the isocyanate peak).

-

Cool the reaction mixture to room temperature.

-

Distill the solvent under reduced pressure.

-

The crude ortho-fluorophenyl isocyanate can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Curtius Rearrangement

This non-phosgene method involves the thermal or photochemical rearrangement of an acyl azide.

Experimental Protocol:

Materials:

-

2-Fluorobenzoic acid

-

Thionyl chloride or oxalyl chloride

-

Sodium azide

-

Anhydrous acetone or other suitable solvent

-

Anhydrous toluene or diphenyl ether (for the rearrangement step)

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-Fluorobenzoyl Chloride

-

In a round-bottom flask, reflux a mixture of 2-fluorobenzoic acid (1 equivalent) and thionyl chloride (1.5-2 equivalents) for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-fluorobenzoyl chloride.

Step 2: Synthesis of 2-Fluorobenzoyl Azide

-

Dissolve the crude 2-fluorobenzoyl chloride in anhydrous acetone.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium azide (1.1 equivalents) in a minimal amount of water, keeping the temperature below 10 °C.

-

Stir the mixture for 1-2 hours at 0-5 °C.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to obtain the crude 2-fluorobenzoyl azide. Caution: Acyl azides can be explosive and should be handled with care.

Step 3: Curtius Rearrangement to Ortho-Fluorophenyl Isocyanate

-

Dissolve the crude 2-fluorobenzoyl azide in a high-boiling inert solvent like anhydrous toluene or diphenyl ether.

-

Heat the solution gently to reflux. The rearrangement will occur with the evolution of nitrogen gas.

-

After the nitrogen evolution ceases, continue to reflux for a short period to ensure complete reaction.

-

The resulting solution contains ortho-fluorophenyl isocyanate, which can be purified by fractional distillation under reduced pressure.

Chemical Reactivity and Synthetic Applications

Ortho-fluorophenyl isocyanate is a highly reactive compound, with the isocyanate group being susceptible to nucleophilic attack. This reactivity is the basis for its wide range of applications in organic synthesis.

Reactions with Nucleophiles

The primary reactions of ortho-fluorophenyl isocyanate involve the addition of nucleophiles to the electrophilic carbon of the isocyanate group.

-

Reaction with Alcohols: Forms carbamates (urethanes).

-

Reaction with Amines: Forms ureas.

-

Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to 2-fluoroaniline and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrical urea.

Use in Medicinal Chemistry

The ortho-fluorophenyl moiety is a common feature in many biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Ortho-fluorophenyl isocyanate serves as a key building block for introducing this structural motif. For example, it can be used in the synthesis of various enzyme inhibitors and receptor modulators where a urea or carbamate linkage is desired.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research indicating that ortho-fluorophenyl isocyanate itself is directly involved in specific biological signaling pathways. Its high reactivity makes it unlikely to be a stable signaling molecule within a biological system. Instead, its importance lies in its role as a synthetic intermediate for the creation of more complex, biologically active molecules. The compounds synthesized using ortho-fluorophenyl isocyanate may then be designed to interact with specific signaling pathways implicated in various diseases.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to ortho-fluorophenyl isocyanate and its subsequent reactions.

Conclusion

Ortho-fluorophenyl isocyanate is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal and agricultural chemistry. While its direct biological activity is limited by its reactivity, its utility as a synthetic building block is well-established. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a foundational resource for researchers and developers working with this versatile compound. The detailed experimental protocols and visual representations of its synthetic pathways are intended to facilitate its safe and effective use in the laboratory.

Methodological & Application

Application Notes and Protocols: The Utility of 2-Fluorophenyl Isocyanate in Pharmaceutical Synthesis

Introduction

2-Fluorophenyl isocyanate is a valuable reagent in pharmaceutical synthesis, primarily utilized as a precursor for the formation of urea derivatives. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a drug molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on the formation of unsymmetrical ureas, a common motif in kinase inhibitors.

Core Application: Synthesis of Unsymmetrical Urea Derivatives

The primary reaction involving this compound in pharmaceutical synthesis is its reaction with a primary or secondary amine to form a urea linkage. This reaction is fundamental in the synthesis of numerous kinase inhibitors, such as Sorafenib and Regorafenib, which feature a diaryl urea pharmacophore. While the commercial syntheses of these specific drugs may utilize different substituted phenyl isocyanates, the underlying chemistry is directly analogous and serves as an excellent model for the application of this compound.

The reaction proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The presence of the fluorine atom on the phenyl ring can influence the reactivity of the isocyanate and the properties of the resulting urea.

Illustrative Reaction Scheme

Caption: General reaction scheme for the synthesis of unsymmetrical urea derivatives.

Experimental Protocols

The following protocols are adapted from established syntheses of diaryl urea-containing kinase inhibitors and can be applied to reactions involving this compound.

Protocol 1: General Synthesis of a Diaryl Urea Derivative

This protocol describes a general method for the reaction of this compound with an aromatic amine in an organic solvent.

Materials:

-

This compound

-

Aromatic amine (e.g., 4-aminophenol)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon gas supply

Procedure:

-

In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (Nitrogen or Argon).

-

Stir the solution at room temperature (20-25 °C).

-

Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative):

The following table provides expected data based on analogous reactions reported in the literature for similar diaryl urea syntheses.

| Reactant A (Amine) | Reactant B (Isocyanate) | Product | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 4-Aminophenol | This compound | 1-(2-Fluorophenyl)-3-(4-hydroxyphenyl)urea | DCM | 3 | 90-95 | >98 |

| 4-Amino-3-fluorophenol | This compound | 1-(2-Fluorophenyl)-3-(2-fluoro-4-hydroxyphenyl)urea | THF | 4 | 88-93 | >98 |

| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | This compound | Analog of Regorafenib | DCM | 16 | 80-85 | >97 |

Protocol 2: One-Pot Synthesis of a Kinase Inhibitor Analog

This protocol outlines a one-pot procedure for the synthesis of a more complex diaryl urea, analogous to the synthesis of Regorafenib.[1]

Experimental Workflow:

Caption: One-pot synthesis workflow for a kinase inhibitor analog.

Materials:

-

This compound

-

3-Fluoro-4-aminophenol

-

4-chloro-N-methyl-2-pyridinecarboxamide

-